molecular formula C14H20BFO3 B13460143 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13460143
M. Wt: 266.12 g/mol
InChI Key: RHVJQZQIMQKAKF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated and methoxylated aromatic ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-methoxy-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and a catalyst like palladium(II) acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

    Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium on carbon are commonly used catalysts in cross-coupling reactions.

    Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the coupling reactions.

    Solvents: Anhydrous solvents such as THF, toluene, or dimethylformamide (DMF) are typically employed.

Major Products

The major products formed from the reactions of this compound include biaryl compounds, phenol derivatives, and boronic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.

    Material Science: The compound is used in the synthesis of organic materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules with therapeutic properties.

    Chemical Biology: It is used in the development of probes and sensors for detecting biological molecules and studying biochemical pathways.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.

Comparison with Similar Compounds

2-(3-Fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters such as:

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluorine and methoxy substituents.

    4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar but without the fluorine substituent.

    4,4,5,5-Tetramethyl-2-(3-fluorophenyl)-1,3,2-dioxaborolane: Similar but without the methoxy substituent.

The presence of both fluorine and methoxy groups in this compound enhances its reactivity and selectivity in cross-coupling reactions, making it a unique and valuable compound in organic synthesis.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(3-fluoro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3

InChI Key

RHVJQZQIMQKAKF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)C

Origin of Product

United States

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